![molecular formula C12H9F3N4O2 B2964903 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid CAS No. 1006448-08-3](/img/structure/B2964903.png)
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid” is a chemical compound with the CAS number 1006448-08-3 . It is a useful research chemical and is available for purchase from various suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid” are not directly provided in the search results. For detailed information, one would typically refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources .Aplicaciones Científicas De Investigación
Cycloaddition Reactions
Cycloaddition reactions involving carbodiimides with heteroaromatic substituents have been explored to generate pyrido[1,2-a]pyrimidinones and thiazolo[3,2-a]pyrimidinones, rather than the anticipated Diels-Alder adducts. This study indicates the complex reaction pathways and potential for creating diverse heterocyclic compounds, which could be relevant to the chemical properties and reactivity of the compound (Trifonov et al., 1992).
Anticancer and Anti-inflammatory Applications
Research into novel pyrazolopyrimidine derivatives has demonstrated their potential as anticancer and anti-5-lipoxygenase agents. This suggests that the compound might have implications in the development of therapeutic agents targeting specific cancer types and inflammatory conditions (Rahmouni et al., 2016).
Fluorescence Properties
Studies on new pyrazolopyrimidinone derivatives have revealed interesting fluorescence properties, indicating potential applications in materials science, particularly in the development of fluorescent probes or materials with specific optical properties (Quiroga et al., 2015).
Library of Fused Pyridine-4-carboxylic Acids
The generation of a library of fused pyridine-4-carboxylic acids, including various heterocycles such as pyrazolopyridines and pyridopyrimidines, demonstrates the compound's utility in creating diverse chemical libraries for pharmaceutical and material science research (Volochnyuk et al., 2010).
Anticancer Agents
Research into organometallic complexes involving pyrazolopyridine derivatives has shown potential applications in cancer treatment. These compounds have been evaluated for their cytotoxicity against human cancer cells, indicating the compound's relevance in the design of new anticancer agents (Stepanenko et al., 2011).
Safety And Hazards
The safety and hazards associated with “1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid” are not specified in the search results. As with any chemical, appropriate safety precautions should be taken when handling this compound. The MSDS would provide detailed safety and hazard information .
Direcciones Futuras
The future directions for research and applications of “1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid” are not specified in the search results. Given the interest in pyrazole derivatives in various fields of chemistry and biology , it is likely that this compound could have potential future applications in these areas.
Propiedades
IUPAC Name |
1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)9-5-8(6-1-2-6)16-11(17-9)19-4-3-7(18-19)10(20)21/h3-6H,1-2H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFPOFJZHEVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-(2-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane](/img/structure/B2964820.png)
![Methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2964821.png)
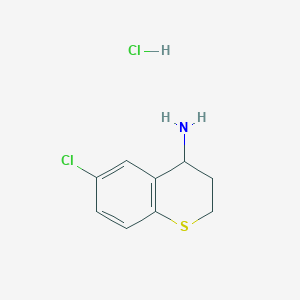


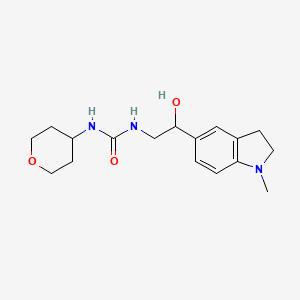
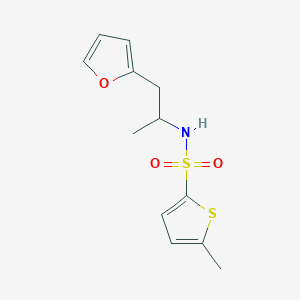
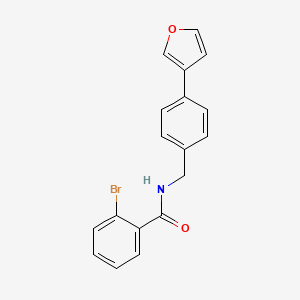
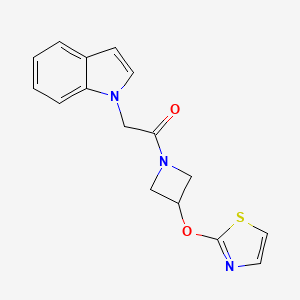
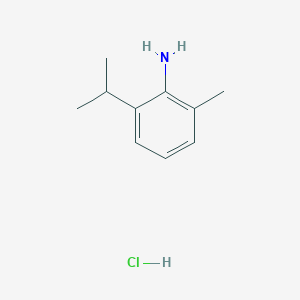
![2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964832.png)
![Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate](/img/structure/B2964833.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2964840.png)